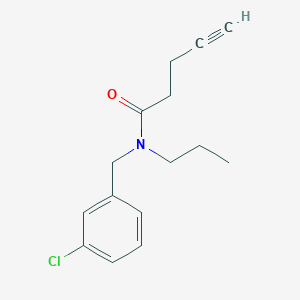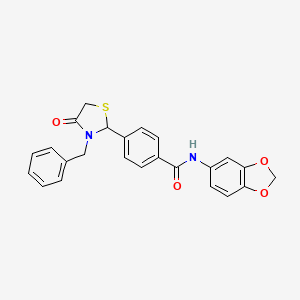![molecular formula C16H21NOS B3938017 N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide](/img/structure/B3938017.png)
N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide, also known as BHT-920, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BHT-920 belongs to the class of bicyclic amides and has a unique structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has been found to have anticancer properties and can be used in the treatment of various types of cancer.
Mecanismo De Acción
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide in lab experiments is its unique structure, which makes it a promising candidate for drug development. N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has also been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide. One area of research is the development of N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide and its potential applications in other areas of medicine.
Conclusion:
N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide is a promising compound that has potential applications in the field of medicine. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its neuroprotective and anticancer effects. N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide has a unique structure that makes it a promising candidate for drug development, although its complex synthesis method may limit its use in lab experiments. Further research is needed to fully understand the mechanisms of action of N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide and its potential applications in medicine.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(8-9-19-14-4-2-1-3-5-14)17-15-11-12-6-7-13(15)10-12/h1-5,12-13,15H,6-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVBELNPALBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-3-(phenylthio)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3937937.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937942.png)
![2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937946.png)
![ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate](/img/structure/B3937947.png)
![3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937963.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937974.png)
![1-acetyl-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3937982.png)
![1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B3937987.png)

![methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3938003.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3938012.png)